molecular formula C13H14FN5 B2574717 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034454-53-8

2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2574717
CAS No.: 2034454-53-8
M. Wt: 259.288
InChI Key: VXQNIHPJFUYWGP-UHFFFAOYSA-N
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Description

The compound “2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a selective ERβ antagonist . It reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . It inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves a transition-metal-free strategy with various enones . The process includes cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and MS . For example, the 1H NMR spectrum shows signals corresponding to various protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt leads to the formation of pyrazolo[3,4-b]pyridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum provides information about the functional groups present in the molecule .

Scientific Research Applications

Pharmacogenetic Predictors of Toxicity

  • DPYD and Fluoropyrimidine Therapy : Genotyping of DPYD*2A, associated with fluoropyrimidine metabolizing enzyme dihydropyrimidine dehydrogenase (DPD), can guide dosing to significantly reduce toxicity without compromising the drug's efficacy. This genotyping appears cost-effective by reducing the incidence of severe toxicities and drug-induced deaths, thereby improving patient safety during fluoropyrimidine therapy (Deenen et al., 2016).

Pharmacokinetics and Pharmacodynamics

  • S-1 in Different Ethnicities : A study on S-1, an oral fluoropyrimidine anti-neoplastic agent, found differences in pharmacokinetics and pharmacodynamics between Caucasian and East Asian patients, highlighting the importance of considering ethnic backgrounds in the metabolism of fluoropyrimidine drugs (Chuah et al., 2011).

Metabolism and Disposition

  • GSK1322322 Metabolism Study : Research on GSK1322322, a compound containing a fluoropyrimidine fragment, provided insights into its metabolism and disposition in humans, identifying major pathways and metabolites. This study indicates that glucuronidation might be a significant metabolic pathway for compounds with similar structures, offering a glimpse into potential research applications for studying drug metabolism and pharmacokinetics (Mamaril-Fishman et al., 2014).

Mechanism of Action

The compound acts as a selective ERβ antagonist . It inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity . This selective action makes it useful for distinguishing the various activities of the two estrogen receptors .

Future Directions

The future directions for the study of this compound could include further exploration of its biological activities and potential applications. For instance, its selective ERβ antagonist activity suggests potential applications in the study of estrogen receptor biology .

Properties

IUPAC Name

11-(5-fluoropyrimidin-2-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c14-9-6-15-13(16-7-9)18-4-5-19-12(8-18)10-2-1-3-11(10)17-19/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNIHPJFUYWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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